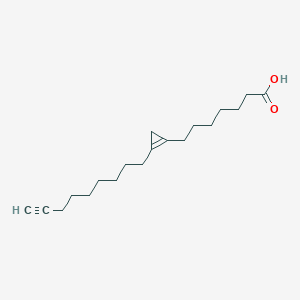
Sterculynic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sterculynic acid is a long-chain, polyunsaturated fatty acid composed of 9-octadecenoic acid having a terminal alkyne group and a 9,10-cyclopropenyl group. It has a role as a mitogen. It is a cyclopropenyl fatty acid, an acetylenic fatty acid, a polyunsaturated fatty acid, a long-chain fatty acid and a terminal acetylenic compound.
Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry in Lipid Research : Sterculic acid, as a bioorthogonal probe, has been instrumental in lipid research, particularly for studying lipid uptake and processing in live cells. Its use in dendritic cells demonstrates no toxic side effects, allowing for visualization in live cells using inverse electron-demand Diels-Alder reactions with quenched tetrazine-fluorophores. This method is crucial for understanding changes in protein oleoylation after immune cell activation (Bertheussen et al., 2022).
Inhibition of Fatty Acid Biosynthesis : Sterculic acid has shown potent inhibitory effects on the enzyme system converting stearic acid to oleic acid in Chlorella vulgaris. This unique property of sterculic acid has implications for understanding and manipulating fatty acid biosynthesis in plants, potentially impacting agricultural and nutritional sciences (James, Harris, & Bézard, 1968).
Cytotoxicity in Cancer Research : Research has demonstrated that sterculic acid can modify the fatty acid composition of cancer cell lines, affecting their survival and proliferation. This indicates its potential as a therapeutic agent or research tool in oncology, particularly concerning the differential cytotoxicity to cancer cells (Fermor et al., 1992).
Mammary Carcinoma Inhibition : Sterculic acid has been used to manipulate body fat composition in rats, resulting in the inhibition of mammary tumor growth. This suggests a potential application of sterculic acid in cancer treatment or prevention, especially in breast cancer research (Khoo et al., 1991).
Anti-inflammatory and Anti-neovascularization Properties : Sterculic acid has been found to inhibit endoplasmic reticulum (ER) stress and related inflammation caused by 7-ketocholesterol. It also effectively inhibits the formation of choroidal neovascularization, indicating its potential use in treating age-related macular degeneration and other age-related diseases (Huang et al., 2012).
Cell Adhesion and Migration in Lung Cancer : Research on sterculic acid has revealed its effects on modifying extracellular matrix compounds and adhesion molecule expression in cancer cells. This indicates its potential role in inhibiting epithelial to mesenchymal transition, a key process in cancer metastasis (Pélaez et al., 2021).
Transcriptomic Analysis in Retinal Pigmented Epithelium Cells : Sterculic acid's role in regulating crucial pathways related to cell proliferation, inflammation, and cell death in retinal diseases has been highlighted through genome-wide transcriptomic analyses. This underscores its potential application in ocular disease treatment (Pariente et al., 2020).
Propiedades
Nombre del producto |
Sterculynic acid |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
7-(2-non-8-ynylcyclopropen-1-yl)heptanoic acid |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h1H,3-16H2,(H,20,21) |
Clave InChI |
CUWBJXSLCSBCIA-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
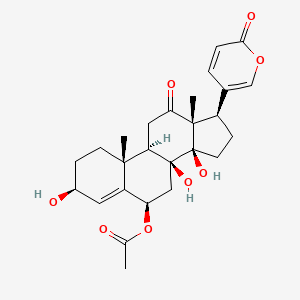
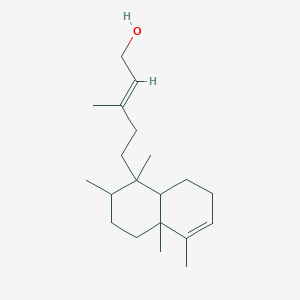
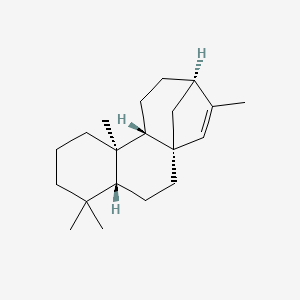
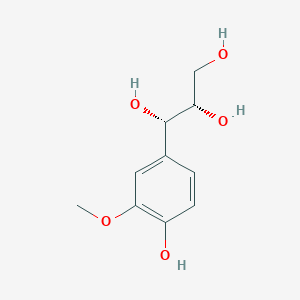
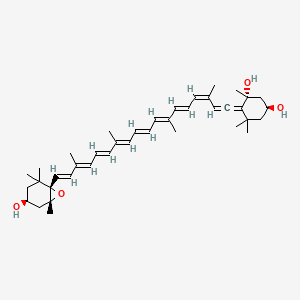
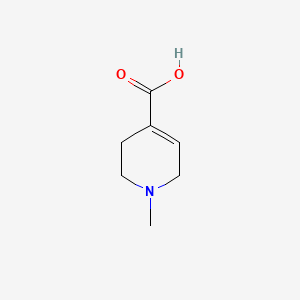
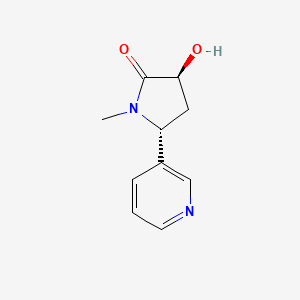
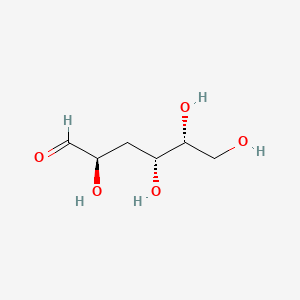
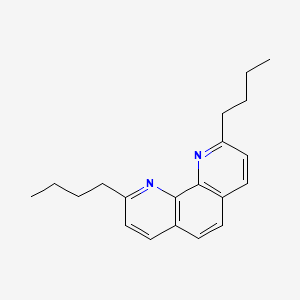
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
![(3R,8S,12E,17R,18R,19E,21E,25R,26R,27R)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1253297.png)
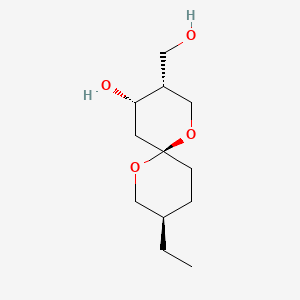
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)